4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE
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Overview
Description
4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound that features a pyrrole ring substituted with a dimethylphenyl group and a morpholine ring
Preparation Methods
The synthesis of 4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the dimethylphenyl group via a Friedel-Crafts alkylation. The morpholine ring is then attached through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions, leading to the formation of pyrrole oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and morpholine-containing molecules. Compared to these, 4-[1-(2,3-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is unique due to its specific substitution pattern and the presence of both a pyrrole and a morpholine ring. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-6-5-7-18(15(13)3)21-14(2)12-17(16(21)4)19(23)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBMNWHXGPDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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